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Compound of Interest

Compound Name: D-Erythrose

Cat. No.: B1670274 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
D-Erythrose, a naturally occurring four-carbon aldose, serves as a versatile and valuable chiral

starting material in asymmetric synthesis. Its well-defined stereochemistry provides a robust

scaffold for the construction of complex chiral molecules, including natural products and their

analogues, which are of significant interest in drug discovery and development. The strategic

utilization of D-erythrose allows for the introduction of multiple stereocenters with high

precision, often leading to more efficient and elegant synthetic routes compared to de novo

asymmetric approaches. These application notes provide an overview of the use of D-
Erythrose in the synthesis of key chiral building blocks and natural products, complete with

detailed experimental protocols.

Application 1: Synthesis of Chiral
Hydroxypyrrolidines
Chiral hydroxypyrrolidines are important structural motifs found in a variety of biologically active

compounds, including glycosidase inhibitors and other therapeutic agents. D-Erythrose
provides an excellent starting point for the enantioselective synthesis of these valuable

heterocyclic compounds. A key strategy involves the transformation of D-erythrose into a linear

precursor, followed by an intramolecular cycloaddition to construct the pyrrolidine ring with

controlled stereochemistry.
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A notable example is the synthesis of (2R,3S,4R)-ethyl (3,4-isopropylidenedioxypyrrolidin-2-

yl)acetate, a versatile intermediate for further elaboration. The synthetic pathway commences

with the protection of D-erythrose as 2,3-O-isopropylidene-D-erythrose, followed by a Wittig

reaction to extend the carbon chain. Subsequent conversion of a terminal hydroxyl group to an

azide sets the stage for a crucial intramolecular 1,3-dipolar cycloaddition, which proceeds with

high stereocontrol to furnish a dihydrotriazole intermediate. Ring opening and subsequent

reduction afford the target chiral hydroxypyrrolidine.[1]
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Caption: Synthetic workflow from D-Erythrose to a chiral hydroxypyrrolidine.
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Quantitative Data
Step Product Yield (%) Reference

Wittig Reaction
(E)- and (Z)-Alkene

esters
85 (E/Z) [1]

Dihydrotriazole

formation

Dihydrotriazole from

(E)-alkene ester
88 [1]

Ring Opening Pyrrolidine diazo ester 95 [1]

Hydrogenolysis

(2R,3S,4R)-ethyl (3,4-

isopropylidenedioxypy

rrolidin-2-yl)acetate

90 [1]

Experimental Protocols
Protocol 1: Wittig Reaction of 2,3-O-Isopropylidene-D-erythrose[1]

A solution of 2,3-O-isopropylidene-D-erythrose (1.0 g, 6.25 mmol) in dry benzene (50 mL) is

prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Ethoxycarbonylmethylene(triphenyl)phosphorane (2.6 g, 7.5 mmol) is added to the solution.

The reaction mixture is heated to reflux and maintained for 4 hours.

The solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel (eluent: light petroleum-ethyl

acetate, 4:1) to afford a mixture of the (E)- and (Z)-alkene esters.

Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition[1]

To a solution of the azide intermediate (derived from the corresponding alcohol via triflation

and azide displacement) (1.0 g, 3.7 mmol) in dry toluene (50 mL), is added a catalytic

amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The reaction mixture is heated at 80 °C for 12 hours.
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The solvent is evaporated under reduced pressure.

The crude product is purified by chromatography to yield the dihydrotriazole.

Application 2: Enantioselective Synthesis of (-)-
Swainsonine
(-)-Swainsonine is a potent inhibitor of Golgi α-mannosidase II and shows potential as an

anticancer agent. Its complex polyhydroxylated indolizidine structure has made it a challenging

target for synthetic chemists. Several total syntheses have been reported, with some of the

most efficient routes utilizing chiral pool starting materials. D-Erythrose has been successfully

employed as a chiral precursor in a concise synthesis of (-)-swainsonine, highlighting its utility

in the construction of complex natural products.[2]

One synthetic approach initiates with D-erythrose to construct a key pyrrolidine intermediate

with the correct stereochemistry, which is then elaborated to the final indolizidine skeleton.[2]
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Caption: Synthetic strategy for (-)-Swainsonine from D-Erythrose.

Quantitative Data
Synthetic Route Feature Details Reference

Starting Material D-Erythrose [2]

Key Strategy
Construction of a chiral

pyrrolidine intermediate
[2]

Overall Yield

Not explicitly stated for the

entire synthesis from D-

Erythrose in the abstract.

[2]
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Detailed experimental protocols for the multi-step synthesis of (-)-Swainsonine from D-
Erythrose require access to the full experimental section of the cited literature. The general

steps involve:

Protection and Chain Extension of D-Erythrose: Similar to the pyrrolidine synthesis, the

initial steps would likely involve protection of the hydroxyl groups and extension of the

carbon chain.

Introduction of Nitrogen and Cyclization: A nitrogen-containing functional group is introduced,

followed by a cyclization reaction to form the core pyrrolidine ring with the desired

stereochemistry.

Elaboration to the Indolizidine Skeleton: Further functional group manipulations and a

second cyclization would be performed to construct the bicyclic indolizidine core of

swainsonine.

Final Deprotection: Removal of protecting groups to yield the final natural product.

Application 3: Role in Biosynthesis
From a biochemical perspective, a derivative of D-erythrose, D-erythrose 4-phosphate, is a

key intermediate in the shikimate pathway. This metabolic pathway is responsible for the

biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria,

fungi, and plants. Tryptophan, in turn, serves as the precursor for the biosynthesis of the

neurohormone melatonin. While this is a biosynthetic pathway, it underscores the fundamental

importance of the D-erythrose scaffold in the generation of complex and biologically vital

molecules in nature.

Biosynthetic Pathway Relationship
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Caption: Role of D-Erythrose 4-Phosphate in the biosynthesis of Melatonin.

Conclusion
D-Erythrose is a powerful and versatile chiral starting material for the stereoselective synthesis

of a range of valuable and complex molecules. Its application in the synthesis of chiral

hydroxypyrrolidines and the total synthesis of natural products like (-)-swainsonine

demonstrates its significance in modern organic synthesis. The detailed protocols provided

herein serve as a practical guide for researchers looking to exploit the synthetic potential of this

readily available chiral building block. Further exploration of D-erythrose and its derivatives is

expected to lead to the development of novel synthetic methodologies and the efficient

construction of new chemical entities with potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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